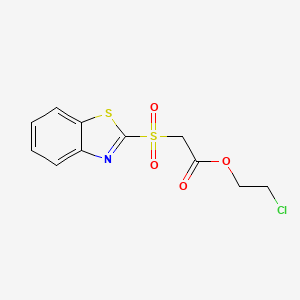
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate typically involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Iodine, samarium triflate, and other Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, sulfoxides, sulfones, and thiols. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anticonvulsant activities
Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors, dyes, and sensors.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In medicinal chemistry, it is often studied for its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate include:
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator and in the synthesis of other benzothiazole derivatives.
Benzothiazole-2-sulfonamide: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
This compound is unique due to its specific structural features, such as the chloroethyl and sulfonyl groups, which confer distinct reactivity and biological activity. These features make it a valuable compound in the synthesis of novel derivatives with potential therapeutic applications .
Properties
CAS No. |
76151-71-8 |
|---|---|
Molecular Formula |
C11H10ClNO4S2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfonyl)acetate |
InChI |
InChI=1S/C11H10ClNO4S2/c12-5-6-17-10(14)7-19(15,16)11-13-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2 |
InChI Key |
NHYHZPBTLMKZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



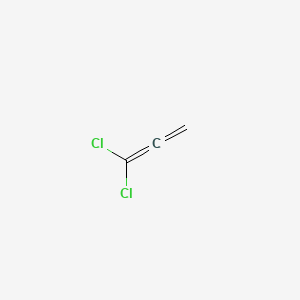
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
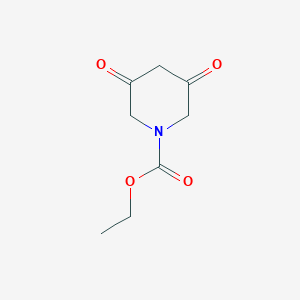
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)

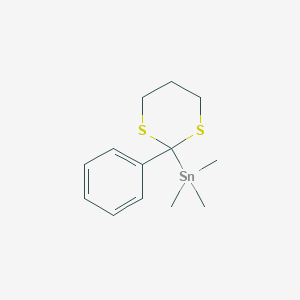
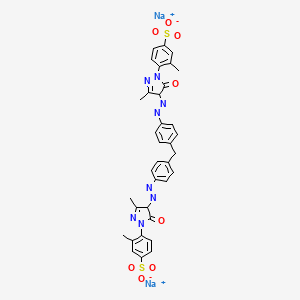

![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
